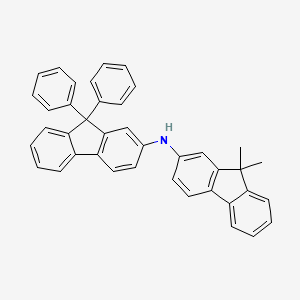
N-(9,9-Dimethyl-9H-fluoren-2-yl)-9,9-diphenyl-9H-fluoren-2-amine
Descripción general
Descripción
N-(9,9-Dimethyl-9H-fluoren-2-yl)-9,9-diphenyl-9H-fluoren-2-amine: is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of fluorenyl groups, which are known for their stability and electronic properties. It is often used in the development of advanced materials, particularly in the field of organic electronics.
Métodos De Preparación
The synthesis of N-(9,9-Dimethyl-9H-fluoren-2-yl)-9,9-diphenyl-9H-fluoren-2-amine involves several steps, typically starting with the preparation of key intermediates. One common method involves the use of a Grignard reaction, followed by reduction and arylation steps . The key intermediate, 2-bromo-9-(2,5-dimethylphenyl)-9H-fluorene, is synthesized from 2-bromo-9-fluorenone. This intermediate undergoes alkylation and cyclization through an intramolecular Friedel-Crafts alkylation to form the final product . Industrial production methods often focus on scalability and efficiency, employing chromatography-free techniques to achieve high yields .
Análisis De Reacciones Químicas
N-(9,9-Dimethyl-9H-fluoren-2-yl)-9,9-diphenyl-9H-fluoren-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding fluorenone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to convert ketones to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles. Common reagents used in these reactions include Grignard reagents, reducing agents like LiAlH4, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-(9,9-Dimethyl-9H-fluoren-2-yl)-9,9-diphenyl-9H-fluoren-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound’s stability and electronic properties make it useful in the development of biosensors and other diagnostic tools.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent hole-transporting properties
Mecanismo De Acción
The mechanism of action of N-(9,9-Dimethyl-9H-fluoren-2-yl)-9,9-diphenyl-9H-fluoren-2-amine involves its interaction with molecular targets through its fluorenyl groups. These groups facilitate electron transport and stability, making the compound effective in electronic applications. In biological systems, its mechanism may involve interactions with cellular components, although detailed pathways are still under investigation .
Comparación Con Compuestos Similares
Similar compounds to N-(9,9-Dimethyl-9H-fluoren-2-yl)-9,9-diphenyl-9H-fluoren-2-amine include:
N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)-3′,3′,4′,7′-tetramethyl-2′,3′-dihydrospiro[fluorene-9,1′-indene]-2-amine: Known for its use in organic solar cells.
Bis(9,9-dimethyl-9H-fluoren-7-yl)amine: Another compound with similar electronic properties used in OLEDs. The uniqueness of this compound lies in its specific structural configuration, which provides distinct electronic properties and stability, making it highly valuable in advanced material applications.
Propiedades
IUPAC Name |
N-(9,9-diphenylfluoren-2-yl)-9,9-dimethylfluoren-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H31N/c1-39(2)35-19-11-9-17-31(35)33-23-21-29(25-37(33)39)41-30-22-24-34-32-18-10-12-20-36(32)40(38(34)26-30,27-13-5-3-6-14-27)28-15-7-4-8-16-28/h3-26,41H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWVUDKKBFWTLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC5=C(C=C4)C6=CC=CC=C6C5(C7=CC=CC=C7)C8=CC=CC=C8)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H31N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl 1,8-diazaspiro[5.5]undecane-8-carboxylate hydrochloride](/img/structure/B3027932.png)

![1-[(2-Fluorophenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B3027938.png)
![8'-Fuoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-2'-one hydrochloride](/img/structure/B3027939.png)
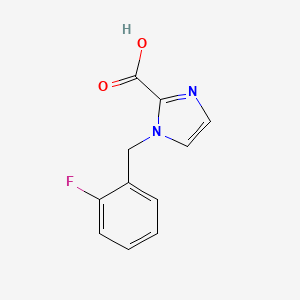
![2-[4-(3-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B3027944.png)
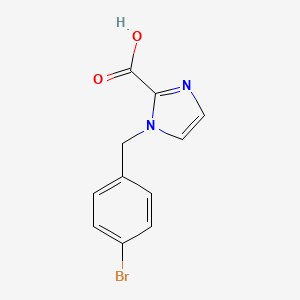
![(1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-4-yl)methanamine](/img/structure/B3027946.png)
![tert-Butyl 6'-fluoro-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate](/img/structure/B3027949.png)
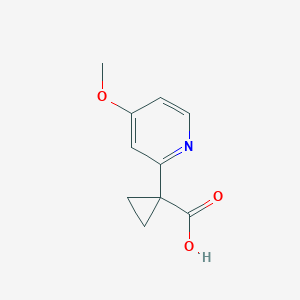
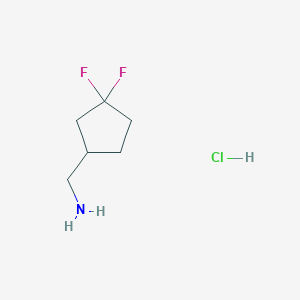
![2,2-Dimethyl-3-[2-(trifluoromethyl)phenyl]propan-1-amine hydrochloride](/img/structure/B3027952.png)
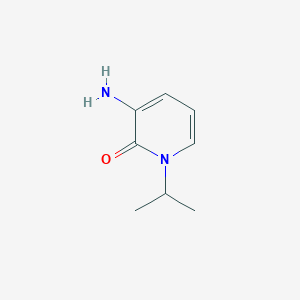
![tert-Butyl 8'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox](/img/structure/B3027954.png)
